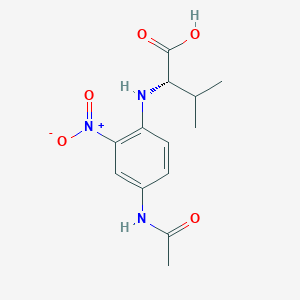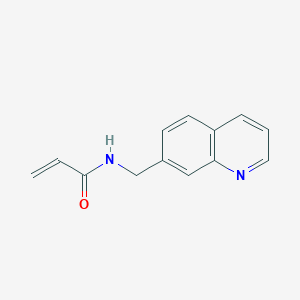
N-(Quinolin-7-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-7-ylmethyl)prop-2-enamide, commonly known as QMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. QMA is a small molecule that can be synthesized through a variety of methods and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
QMA has been shown to have a range of potential scientific research applications. One of the most promising areas of research involves the study of its mechanism of action. QMA has been found to be a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDACs, QMA has the potential to regulate gene expression and may be useful in the treatment of various diseases, including cancer.
作用機序
QMA's mechanism of action involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. By removing acetyl groups, HDACs make the DNA less accessible, which can lead to changes in gene expression. QMA inhibits HDACs by binding to the enzyme and preventing it from removing acetyl groups from histones. This can result in changes in gene expression that may have therapeutic benefits.
Biochemical and Physiological Effects:
QMA has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of HDACs, QMA has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. QMA has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using QMA in lab experiments is its small size, which allows it to penetrate cells and tissues more easily than larger molecules. QMA is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using QMA in lab experiments is that it may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to HDACs. This can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on QMA. One area of research involves the development of more specific HDAC inhibitors that target only certain isoforms of the enzyme. This could lead to more effective treatments for specific diseases. Another area of research involves the study of QMA's effects on other cellular processes, such as autophagy and DNA repair. Finally, the development of QMA analogs with improved pharmacokinetic properties could lead to the development of more effective therapies for a variety of diseases.
合成法
QMA can be synthesized through a variety of methods, including the condensation reaction of quinoline-7-carboxaldehyde with propargylamine, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of quinoline-7-carboxaldehyde with propargyl bromide in the presence of a palladium catalyst. Both methods have been shown to yield high purity QMA.
特性
IUPAC Name |
N-(quinolin-7-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-6-11-4-3-7-14-12(11)8-10/h2-8H,1,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUWMUVYWFANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

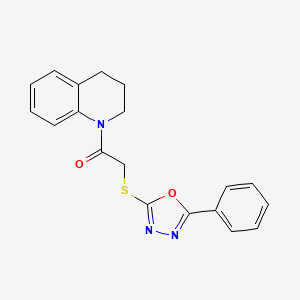
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)
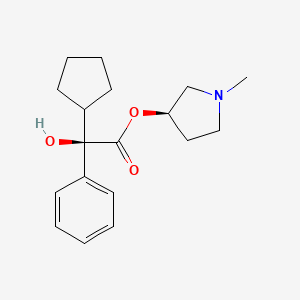

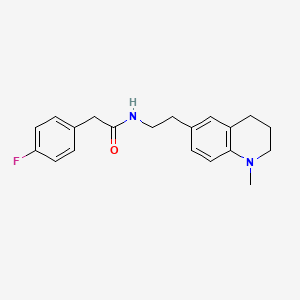

![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
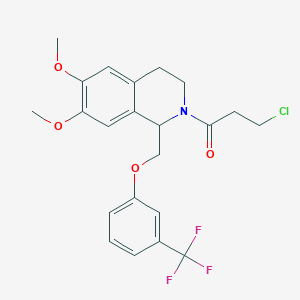
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2367852.png)
![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2367854.png)
